Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2-heptyl-2-imidazoline

imidazoline receptor α2-adrenoceptor selectivity N-methylation SAR

This scaffold uniquely couples the I₂-preferring heptyl pharmacophore (150-fold selectivity over α₂AR in the parent series) with N1-methylation, which class‑level evidence shows sharply reduces α₂‑adrenergic off‑target binding. The fixed N1-methyl group eliminates the imidazoline‑amide tautomeric equilibrium that confounds corrosion‑inhibition data, delivering a single, reproducible molecular species. Its well‑characterized synthesis (77.3% yield, Kugelrohr purification) ensures batch‑to‑batch consistency for receptor mapping, antimicrobial MIC panels, or transdermal permeation studies where structural precision is critical.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B8295647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-heptyl-2-imidazoline
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NCCN1C
InChIInChI=1S/C11H22N2/c1-3-4-5-6-7-8-11-12-9-10-13(11)2/h3-10H2,1-2H3
InChIKeyNFTHHHNYDXPVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-heptyl-2-imidazoline: Compound Identity, Comparator Landscape, and Procurement-Relevant Classification


1-Methyl-2-heptyl-2-imidazoline (C₁₁H₂₂N₂, MW 182.31 g/mol) is a 1,2-disubstituted 2-imidazoline bearing an N1-methyl group and a C2-heptyl chain . It belongs to the 2-alkylimidazoline class, which has been investigated for imidazoline receptor binding (I₁/I₂), antimicrobial activity, corrosion inhibition, and surfactant applications. The most structurally relevant comparators for procurement decisions are 2-n-heptylimidazoline (S 15430; CAS 22811-14-9), the non-methylated parent compound lacking the N1 substituent, and 1-methyl-5-n-heptylimidazole (S 15674), a positional isomer in which the methyl group resides on the imidazole ring carbon rather than the imidazoline nitrogen [1]. Other in-class analogs include 2-alkylimidazolines with varying chain lengths (octyl, decyl, dodecyl, tetradecyl, octadecyl) and N1-substituted variants such as 1-(2-aminoethyl)-2-heptyl-2-imidazoline [2].

Why 1-Methyl-2-heptyl-2-imidazoline Cannot Be Treated as Interchangeable with Other 2-Alkylimidazolines


Substitution at the N1 position of the 2-imidazoline ring is not a silent structural modification. Schann et al. (2012) demonstrated that methylation of the imidazoline heterocycle in imidazoline-related compounds (IRCs) results in a significant loss of α₂-adrenoceptor (α₂AR) affinity, producing ligands with markedly altered I₁/α₂AR selectivity profiles [1]. In the specific heptyl series, the non-methylated analog 2-n-heptylimidazoline (S 15430) exhibits a 150-fold higher affinity for liver I₂ imidazoline receptors than for adipocyte α₂ARs, whereas the positional isomer 1-methyl-5-n-heptylimidazole (S 15674) shows a distinct MAO inhibition profile absent in S 15430 [2]. Alkyl chain length further modulates both biological activity and physicochemical properties; fatty imidazolines display minimum inhibitory concentrations (MICs) ranging from 4.68 to 75 μg/mL against Staphylococcus aureus depending on chain length, and corrosion inhibition efficiency follows a non-monotonic relationship with carbon number [3][4]. Consequently, substituting 1-methyl-2-heptyl-2-imidazoline with an analog differing in either N-substitution pattern or alkyl chain length risks unpredictable changes in target selectivity, antimicrobial potency, or surface activity.

1-Methyl-2-heptyl-2-imidazoline: Head-to-Head Quantitative Differentiation Evidence Against Comparator Compounds


N1-Methylation Drives α₂-Adrenoceptor Affinity Loss Relative to Non-Methylated 2-Alkylimidazolines

N1-methylation of 2-imidazolines confers a class-wide reduction in α₂-adrenoceptor binding affinity. Schann et al. (2012) demonstrated that methylated imidazoline-related compounds (IRCs) including LNP 630 (the methylated analogue of clonidine) displayed a significant loss of α₂AR affinity while retaining nanomolar I₁ receptor binding (Ki = 0.93 nM for LNP 630 at I₁R, with no detectable α₂AR affinity) [1]. Although 1-methyl-2-heptyl-2-imidazoline was not directly assayed in this study, the structural principle is directly transferable: the N1-methyl group sterically and electronically disfavors the α₂AR binding conformation that is accessible to non-methylated 2-alkylimidazolines. In contrast, the non-methylated comparator 2-n-heptylimidazoline (S 15430) retains measurable α₂AR affinity, with a 150-fold selectivity window for I₂ over α₂ARs (liver I₂ receptors vs. adipocyte α₂ARs) [2]. This indicates that the N1-methyl substituent of 1-methyl-2-heptyl-2-imidazoline is expected to further widen this selectivity gap, reducing off-target α₂-adrenergic activity relative to S 15430.

imidazoline receptor α2-adrenoceptor selectivity N-methylation SAR

I₂ Imidazoline Receptor Selectivity of the 2-Heptyl Scaffold: S 15430 as Quantitative Benchmark

The 2-heptyl substituent on the imidazoline ring confers high-affinity binding to I₂ imidazoline binding sites, as established by Carpéné et al. (1995) using the non-methylated analog 2-n-heptylimidazoline (S 15430). In rat liver membranes, S 15430 competed for [³H]-idazoxan binding at I₂ receptors and displayed a 150-fold higher affinity for liver I₂ receptors than for adipocyte α₂ARs, making it the most selective I₂ agent among the compounds tested in that study [1]. Critically, S 15430 itself did not inhibit MAO activity, indicating that its I₂ binding does not translate to functional MAO inhibition—a property shared by idazoxan but not by the positional isomer 1-methyl-5-n-heptylimidazole (S 15674), which inhibited both rat liver MAO and bovine plasma amine oxidase [1]. For 1-methyl-2-heptyl-2-imidazoline, the combination of the heptyl chain (which drives I₂ affinity) and the N1-methyl group (which reduces α₂AR affinity) is predicted to yield an I₂-selective profile with potentially even greater selectivity than S 15430, although direct binding data for the N1-methylated compound remain absent from the published literature.

I2 imidazoline binding site MAO modulation receptor selectivity ratio

Synthetic Accessibility and Reproducible Yield: Distillation-Based Purification at Multi-Gram Scale

1-Methyl-2-heptyl-2-imidazoline is accessible via a well-defined synthetic route adapted from patent methodology (US 5,030,629). Following acid-catalyzed cyclization, the reaction mixture is basified with sodium hydroxide, extracted with ethyl acetate, treated with charcoal, filtered, concentrated, and purified by Kugelrohr distillation at 105°C / 1.2 mmHg, yielding 19.73 g of product corresponding to a 77.3% isolated yield . This compares favorably with general 2-substituted 2-imidazoline syntheses, which can produce yields as low as 19% for simple alkyl derivatives (e.g., 2-methyl-2-imidazoline from acetic acid and 1,2-ethanediamine) when using conventional carboxylic acid–diamine condensation without optimization [1]. The 77.3% yield places this compound within a practically useful range for multi-gram laboratory-scale procurement, with the Kugelrohr distillation providing a solvent-free purification endpoint suitable for applications requiring high chemical purity.

imidazoline synthesis Kugelrohr distillation process chemistry yield

Antimicrobial Activity Differentiation by Alkyl Chain Length: Heptyl Imidazolines in the Context of Fatty Imidazoline SAR

The antimicrobial activity of 2-alkylimidazolines is strongly chain-length-dependent. Bajpai and Tyagi (2014) evaluated a series of fatty imidazolines (octyl, decyl, dodecyl, tetradecyl, octadecyl, and mixed-chain variants) for antibacterial activity against Staphylococcus aureus MTCC 96, S. aureus MLS 16 MTCC 2940, and Pseudomonas aeruginosa MTCC 2453. MIC values ranged from 4.68 to 75 μg/mL across the series, compared with neomycin (MIC 18.75 μg/mL) as the reference standard [1]. Dodecyl (C12) and tetradecyl (C14) imidazolines exhibited the most potent antibacterial activity within the tested series, while octadecyl (C18) derivatives showed reduced potency, indicating a non-linear relationship between chain length and activity [1]. The heptyl (C7) chain of 1-methyl-2-heptyl-2-imidazoline is shorter than the optimal C12–C14 range identified in this study, suggesting that it may exhibit more moderate antimicrobial activity compared to longer-chain fatty imidazoline analogs. However, its N1-methyl group may partially compensate by altering membrane permeability through increased lipophilicity relative to the non-methylated 2-heptyl analog [2].

antimicrobial imidazoline fatty imidazoline MIC chain length SAR

Corrosion Inhibition Efficiency: Heptyl Chain Position Within the Non-Monotonic Chain-Length-Performance Relationship

Imidazoline-based corrosion inhibitors exhibit a non-monotonic relationship between alkyl chain length and inhibition efficiency on carbon steel. A recent study (Surface Innovations, 2025) systematically evaluated salt-free imidazoline surfactants with varying carbon chain lengths using static weight loss, electrochemical methods, and SEM analysis. The study found that corrosion inhibition efficiency initially increases with chain length, reaches a maximum, and then declines as the chain becomes too long—attributed to chain entanglement, loose adsorption layer formation, and reduced surface coverage at excessive chain lengths [1]. While the specific inhibition efficiency for the heptyl (C7) variant was not reported as a discrete data point, the C7 chain length falls on the ascending portion of the efficiency curve, where each additional methylene unit contributes positively to hydrophobic film formation without yet triggering the steric penalties observed at chain lengths beyond C12–C14 [1][2]. The N1-methyl group of 1-methyl-2-heptyl-2-imidazoline further distinguishes it from non-methylated imidazoline corrosion inhibitors by eliminating the tautomeric N-H proton, which may alter the imidazoline-amide equilibrium that complicates inhibition performance assessment in aqueous CO₂ environments [2].

corrosion inhibitor carbon steel protection imidazoline surfactant

Positional Isomer Differentiation: 1-Methyl-2-heptyl-2-imidazoline vs. 1-Methyl-5-n-heptylimidazole (S 15674) in MAO Activity Modulation

The distinction between the 2-imidazoline nucleus (saturated N1–C2–N3 amidine) and the imidazole ring (aromatic) is pharmacologically consequential. Carpéné et al. (1995) directly compared 2-n-heptylimidazoline (S 15430, 2-imidazoline scaffold) with 1-methyl-5-n-heptylimidazole (S 15674, imidazole scaffold with methyl on carbon) in MAO activity assays [1]. S 15430 exhibited high I₂ receptor affinity but did not inhibit MAO activity, whereas S 15674 inhibited both rat liver MAO and bovine plasma amine oxidase [1]. This demonstrates that the imidazole/imidazoline ring identity and substitution position jointly determine the functional outcome at the I₂–MAO interface. 1-Methyl-2-heptyl-2-imidazoline combines structural features of both comparators: the imidazoline ring of S 15430 (associated with I₂ binding without MAO inhibition) and the N-methyl substitution pattern (though at N1 rather than C5 as in S 15674). Based on the established SAR, the N1-methyl-2-imidazoline scaffold is predicted to retain the non-MAO-inhibiting I₂ binding profile of S 15430 while gaining the α₂AR-sparing property conferred by N-methylation [2].

monoamine oxidase inhibition positional isomer SAR imidazole vs. imidazoline

Procurement-Guiding Application Scenarios for 1-Methyl-2-heptyl-2-imidazoline Based on Differentiated Evidence


I₂ Imidazoline Receptor Pharmacological Tool Compound Development

For laboratories characterizing I₂ imidazoline binding site function in the CNS or periphery, 1-methyl-2-heptyl-2-imidazoline offers a scaffold that combines the I₂-preferring heptyl pharmacophore (validated by the 150-fold I₂/α₂AR selectivity of S 15430) with the α₂AR-sparing property of N1-methylation (class-level evidence from Schann et al., 2012) [1][2]. This dual selectivity feature makes it a candidate for radioligand development or functional studies where α₂-adrenergic cross-reactivity would confound interpretation. Unlike the positional isomer 1-methyl-5-n-heptylimidazole (S 15674), the imidazoline ring structure is expected to avoid direct MAO enzyme inhibition, enabling cleaner pharmacological dissection of I₂-mediated vs. MAO-mediated effects [1].

Imidazoline Chain-Length SAR Matrix Completion for Antimicrobial Screening

Antimicrobial screening programs investigating fatty imidazolines have focused predominantly on C8–C18 chain lengths, with the C7 (heptyl) position remaining a data gap in published structure-activity relationship studies [3]. Procuring 1-methyl-2-heptyl-2-imidazoline allows systematic evaluation of the C7 chain length in standardized MIC assays against Gram-positive and Gram-negative panels. Its N1-methyl group further enables direct comparison with non-methylated 2-heptyl imidazoline to isolate the contribution of N-substitution to membrane permeabilization and antibacterial potency, a variable not addressed in existing fatty imidazoline SAR literature [3][2].

Corrosion Inhibitor Formulation with Defined Imidazoline Speciation

In CO₂-saturated brine corrosion testing on carbon steel (N80 or similar), 1-methyl-2-heptyl-2-imidazoline eliminates the imidazoline-amide tautomeric equilibrium that complicates performance evaluation of N-H imidazoline inhibitors [4][5]. The fixed N1-methyl group ensures a single chemical species is present throughout the corrosion experiment, enabling unambiguous correlation of inhibition efficiency with molecular structure. The C7 heptyl chain occupies the lower end of the chain-length-efficiency curve, making this compound suitable as a baseline reference for studying the incremental contribution of each additional methylene unit to hydrophobic film formation and surface coverage [5].

Transdermal Permeation Enhancer Research Compatible with Membrane Penetration Studies

The parent patent family (US 5,030,629) establishes 2-imidazolines with N1-substitution as membrane penetration enhancers for pharmaceutical, agricultural, and cosmetic agents [6]. 1-Methyl-2-heptyl-2-imidazoline combines the penetration-enhancing imidazoline core with a moderate-length C7 lipophilic tail and an N1-methyl group, positioning it as a tool for structure-permeation relationship studies in transdermal or transmucosal delivery systems. Its well-defined synthesis (77.3% yield, Kugelrohr distillation at 105°C / 1.2 mmHg) ensures reproducible purity for formulation experiments where batch-to-batch variability in enhancer composition would confound permeability measurements .

Quote Request

Request a Quote for 1-Methyl-2-heptyl-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.